Cas no 1396863-73-2 (N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide)

N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide
- N-(3-fluoro-2-methylphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide
- 1396863-73-2
- N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
- AKOS024544865
- VU0541431-1
- F6252-1195
-
- インチ: 1S/C21H22FN5O2/c1-13-17(22)6-3-7-18(13)25-20(28)16-5-4-10-27(12-16)19-9-8-15(11-23-19)21-24-14(2)26-29-21/h3,6-9,11,16H,4-5,10,12H2,1-2H3,(H,25,28)
- InChIKey: UBIPQAXOBOCVBT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C)NC(C1CN(C2C=CC(C3=NC(C)=NO3)=CN=2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 395.17575312g/mol
- どういたいしつりょう: 395.17575312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6252-1195-10μmol |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-10mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-1mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6252-1195-2mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-5mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-5μmol |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-15mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-2μmol |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-3mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6252-1195-4mg |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
1396863-73-2 | 4mg |
$99.0 | 2023-09-09 |
N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 関連文献
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N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamideに関する追加情報
N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide: A Comprehensive Overview
The compound N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide (CAS No. 1396863732) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a piperidine ring system substituted with a carboxamide group, which is further connected to a pyridine ring and a 1,2,4-oxadiazole moiety. The presence of fluorine and methyl groups in the aromatic rings enhances its pharmacokinetic properties, making it a valuable candidate for drug development.
Recent studies have highlighted the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. These heterocyclic compounds are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The N-(3-fluoro-2-methylphenyl) substituent in this compound contributes to its lipophilicity and bioavailability, which are critical factors in drug design. Additionally, the pyridin ring system provides rigidity to the molecule, facilitating specific interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a neuroprotective agent. Research has demonstrated that certain derivatives of piperidine-based carboxamides exhibit neuroprotective effects by inhibiting oxidative stress and reducing inflammation. The integration of the oxadiazole moiety further enhances these properties by stabilizing the molecule's structure and improving its ability to cross cellular membranes.
The synthesis of N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl...) involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the piperidine ring through cyclization reactions and the subsequent attachment of the aromatic substituents via nucleophilic aromatic substitution. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields.
From an SEO optimization perspective, this compound's name and structural components provide rich opportunities for keyword targeting. Terms such as "oxadiazole derivatives," "piperidine carboxamides," and "neuroprotective agents" are highly relevant and frequently searched by researchers in the field. By incorporating these keywords strategically throughout the text, the content becomes more discoverable on search engines while maintaining its scientific integrity.
In conclusion, N-(3-fluoro...) represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with recent research findings on its biological activities and synthetic methods, positions it as a promising candidate for future drug development efforts. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in therapeutic interventions across various disease states.
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